molecular formula C12H22O3Si B2445973 (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane CAS No. 68323-30-8

(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane

Cat. No. B2445973
Key on ui cas rn: 68323-30-8
M. Wt: 242.39
InChI Key: WLCVNBXWMQMKGJ-UBNQGINQSA-N
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Patent
US08809479B2

Procedure details

Into a 5 liter round bottom flask, fitted with an addition funnel, Friedrich condenser, thermocouple, stir bar and nitrogen line, were charged 5-vinyl-2-norbornene (1500 grams, 12.48 moles, from Sigma-Aldrich), platinum catalyst (4.5 grams of a 3 wt % solution of platinum(0)-1,3-divinyl-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylenes) and aniline (2.87 grams, 0.031 moles). The reaction mixture was heated gently to 100° C. and then trimethoxysilane (1372.5 grams, 11.23 moles from Momentive Performance Materials, Inc.) was incrementally charged into the flask. The reaction temperature was maintained using (controlling) the rate of addition and heating. The reaction mixture temperature was maintained in a ranged of from 63° C. to 118° C. The mixture was recatalyzed with an additional 1.3 grams of Pt complex and house air was bubbled intermittently into the reaction mixture using a small gage stainless steel needle introduced through a rubber septum. After all the trimethoxysilane had been consumed, the mixture was purified by vacuum distillation. The mono trimethoxysilylated product was isolated at 93° C. and 3 mmHg pressure leaving behind the his trimethoxysilylated constituent.
Quantity
1500 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1372.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].NC1C=CC=CC=1.[CH3:17][O:18][SiH:19]([O:22][CH3:23])[O:20][CH3:21]>[Pt]>[CH:4]12[CH2:9][CH:7]([CH:6]=[CH:5]1)[CH2:8][CH:3]2[CH2:1][CH2:2][Si:19]([O:22][CH3:23])([O:20][CH3:21])[O:18][CH3:17]

Inputs

Step One
Name
Quantity
1500 g
Type
reactant
Smiles
C(=C)C1C2C=CC(C1)C2
Name
Quantity
2.87 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1372.5 g
Type
reactant
Smiles
CO[SiH](OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Friedrich condenser, thermocouple, stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 liter round bottom flask, fitted with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained
ADDITION
Type
ADDITION
Details
the rate of addition
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was maintained in
CUSTOM
Type
CUSTOM
Details
a ranged of from 63° C. to 118° C
CUSTOM
Type
CUSTOM
Details
was bubbled intermittently into the reaction mixture
ADDITION
Type
ADDITION
Details
introduced through a rubber septum
CUSTOM
Type
CUSTOM
Details
After all the trimethoxysilane had been consumed
DISTILLATION
Type
DISTILLATION
Details
the mixture was purified by vacuum distillation
CUSTOM
Type
CUSTOM
Details
was isolated at 93° C.
CUSTOM
Type
CUSTOM
Details
3 mmHg pressure leaving behind the his trimethoxysilylated constituent

Outcomes

Product
Name
Type
Smiles
C12C(CC(C=C1)C2)CC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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